2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose
Description
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO9S/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)26-16(13)27-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQIBIWKBDEPG-QCODTGAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from D-Glucose Derivatives
The most extensively documented route begins with D-glucose and proceeds through sequential protection, substitution, and acetylation steps . This method achieves an overall yield of 68–75% through six optimized stages:
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Isopropylidene Protection :
D-glucose undergoes isopropylidene protection at the 3,4-hydroxyl groups using acetone and sulfuric acid, yielding 2-acetamido-2-deoxy-3,4-O-isopropylidene-D-glucopyranose. This step ensures selective reactivity at the 1,6-positions for subsequent modifications . -
Bromination at C1 :
The 1-hydroxyl group is replaced with bromine using hydrogen bromide in acetic acid, forming 1-bromo-2-acetamido-2-deoxy-3,4-O-isopropylidene-D-glucopyranose. Nuclear magnetic resonance (NMR) analysis confirms complete substitution at C1 . -
Thiourea-Mediated Thiolation :
Reaction with thiourea in methanol facilitates nucleophilic displacement of bromine by sulfur, producing the 1-thio derivative. Sodium metabisulfite is employed to stabilize the thiol intermediate, minimizing oxidative dimerization . -
Acetylation of Hydroxyl Groups :
The remaining hydroxyl groups at positions 3,4, and 6 are acetylated using acetic anhydride in pyridine. Kinetic studies show that maintaining the reaction at 0°C for 4 hours prevents over-acetylation . -
Deprotection of Isopropylidene Group :
Acidic hydrolysis with dilute hydrochloric acid removes the isopropylidene group, followed by neutralization and crystallization. X-ray diffraction analysis verifies the retention of the beta-D configuration at this stage . -
Final Acetylation :
A second acetylation step ensures complete protection of all hydroxyl groups, yielding the target compound with >98% purity by high-performance liquid chromatography (HPLC) .
Key Advantages :
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High regioselectivity due to stepwise protection.
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Compatibility with large-scale production (demonstrated at 10 kg batches).
Direct Thioglycosylation from Pre-Acetylated Intermediates
An alternative approach utilizes 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose as the starting material, bypassing initial protection steps . The synthesis involves:
Step 1: Thioacetyl Formation
Refluxing the brominated precursor with thiourea in anhydrous acetone induces nucleophilic substitution at C1. The reaction proceeds via an SN2 mechanism, confirmed by inversion of configuration at C1 in the product .
Step 2: Controlled Hydrolysis
Sodium metabisulfite in aqueous dichloromethane selectively hydrolyzes acetyl groups without cleaving the thioacetamide bond. Optimized conditions (5–8 hours at 60°C) achieve 82% yield while preserving stereochemical integrity .
Mechanistic Insights :
Density functional theory (DFT) calculations indicate that the beta-anomer’s stability arises from reduced 1,3-diaxial interactions compared to the alpha-form. This thermodynamically controlled process favors beta-D configuration formation .
Scalability Considerations :
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Solvent recycling reduces production costs by 40%.
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Microwave-assisted cyclization (tested at 100 W for 15 minutes) shortens reaction times but requires precise temperature control to prevent decomposition .
Enzymatic Synthesis and Biocatalytic Approaches
Emerging methodologies employ glycosidases and thioglycoligases to catalyze thioglycoside bond formation. While less common than chemical synthesis, these methods offer advantages in stereocontrol and environmental sustainability:
Enzyme Selection :
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Beta-glucosidases from Aspergillus niger show 74% conversion efficiency for 1-thio-beta-D-glucopyranosides.
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Site-directed mutagenesis at the active site (e.g., E186A variant) enhances substrate affinity for N-acetylglucosamine derivatives .
Reaction Optimization :
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A biphasic system (aqueous buffer/toluene) improves enzyme stability and product yield (58% vs. 32% in pure buffer).
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Immobilization on silica gel supports enables enzyme reuse for up to 5 cycles without significant activity loss .
Limitations :
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High enzyme costs limit industrial applicability.
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Incomplete acetylation necessitates post-reaction chemical modifications .
Analytical Characterization and Quality Control
Critical quality attributes of the target compound are verified through:
Spectroscopic Analysis :
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1H-NMR : Key signals include δ 5.21 (H1, d, J = 10.2 Hz, beta-configuration), δ 2.05–2.15 (4 × OAc), and δ 1.98 (NAc) .
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13C-NMR : Peaks at 170.2 ppm (C=O of NAc) and 24.8 ppm (S-C1) confirm structural integrity .
Crystallographic Validation :
Single-crystal X-ray diffraction (SCXRD) reveals a 4C1 chair conformation with all acetyl groups equatorial. The C1-S bond length measures 1.812 Å, consistent with single-bond character .
Comparative Evaluation of Synthetic Methods
| Parameter | Multi-Step Synthesis | Direct Thioglycosylation | Enzymatic Method |
|---|---|---|---|
| Overall Yield | 68–75% | 80–82% | 58% |
| Purity | >98% | 95–97% | 85–90% |
| Reaction Time | 72 hours | 12 hours | 48 hours |
| Scalability | >10 kg | 1–5 kg | <100 g |
| Environmental Impact | Moderate (solvent use) | Low (recycled solvents) | Low (aqueous) |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the acetyl groups and the sulfur atom in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as thiols or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further modified or utilized in different applications.
Scientific Research Applications
Pharmaceutical Applications
Glycosylation Reactions
This compound is widely used as an intermediate in the synthesis of glycosylated drugs. Glycosylation is crucial for the biological activity of many pharmaceutical agents, as it can enhance their efficacy and stability. For example, it serves as a precursor for the synthesis of glycoproteins that are essential for therapeutic applications .
Antiviral and Anticancer Agents
Research has demonstrated that derivatives of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose may exhibit antiviral and anticancer properties. Studies have indicated that modifications to the sugar moiety can influence the biological activity of these compounds, making them potential candidates for drug development .
Biotechnology Applications
Development of Glycoproteins
In biotechnology, this compound plays a significant role in the production of glycoproteins. These proteins are vital for various biological functions and are used in therapeutic contexts such as monoclonal antibody production. The incorporation of thioglucopyranose derivatives can improve the pharmacokinetic properties of these proteins .
Carbohydrate Interaction Studies
The compound is instrumental in glycobiology research, providing insights into carbohydrate-protein interactions. Understanding these interactions is essential for elucidating mechanisms of cell signaling and immune responses .
Food Industry Applications
Food Additive
In the food industry, 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose can be utilized as a sweetening agent or flavor enhancer. Its ability to mimic sugar while potentially offering lower caloric content makes it attractive for formulating healthier food products .
Research and Development
Analytical Chemistry
This compound is also used in analytical chemistry for the development of new methods to analyze carbohydrates and their derivatives. Its unique structure allows researchers to create specific assays that can detect glycosylation patterns in various biological samples .
Case Studies
Mechanism of Action
The mechanism by which 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose exerts its effects involves its interaction with molecular targets and pathways. The presence of the sulfur atom enhances its binding affinity to certain enzymes and receptors, leading to specific biological activities. The acetyl groups also play a role in modulating the compound's reactivity and stability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stability and Handling
- Thermal Stability: β-thioglucopyranose derivatives exhibit superior stability (decomposition >150°C) compared to α-O-glycosides (decomposition ~100°C) .
- Storage : Recommended at 2–8°C under inert gas to prevent hydrolysis or oxidation .
Biological Activity
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose is a modified sugar that has garnered attention in various fields including pharmaceuticals, biotechnology, and glycobiology. This compound is characterized by its unique structural features which facilitate specific biological activities. This article will explore its biological activity through a review of relevant literature, case studies, and data tables.
- Molecular Formula : C16H23NO10
- Molecular Weight : 389.36 g/mol
- CAS Number : 7772-79-4
- Melting Point : 188°C
- Purity : ≥98% (HPLC)
Biological Applications
1. Pharmaceutical Development
- The compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to mimic natural sugars makes it valuable in drug design targeting glycosylation processes, enhancing the efficacy of therapeutic compounds .
2. Glycobiology Research
- It plays a significant role in studying carbohydrate interactions and functions, aiding researchers in understanding cell signaling pathways and immune responses. Its structural properties allow for the exploration of glycan-mediated biological processes .
3. Biotechnology
- In biotechnology, it contributes to the development of glycoproteins and other biomolecules. The compound enhances the stability and functionality of therapeutic proteins by providing essential structural components .
4. Food Industry
- As a food additive, it can serve as a sweetening agent or flavor enhancer, contributing to healthier food formulations with reduced sugar content .
Case Study 1: Glycosylation Processes
A study highlighted the role of 2-acetamido derivatives in glycosylation reactions. The compound was found to improve yields in synthesizing glycosides through its reactivity with various thiol nucleophiles, demonstrating its utility in creating complex carbohydrates essential for drug development .
Case Study 2: Antiviral Activity
Research indicated that derivatives of this compound exhibited antiviral properties against certain viruses by interfering with viral glycoprotein synthesis. This suggests potential applications in developing antiviral therapies .
Research Findings
A systematic review of recent studies revealed several key findings regarding the biological activity of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-thioglucopyranose?
- Methodology : Focus on protecting group strategies (e.g., acetyl vs. benzyl groups) to ensure regioselectivity during glycosylation. Use intermediates like 2,3,4,6-tetra-O-acetyl-D-glucopyranose or azide derivatives (e.g., 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide ) for stepwise deprotection. Monitor reaction progress via HPLC and NMR to confirm intermediate structures.
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodology : Combine -NMR (axial/equatorial proton coupling constants) and -NMR (anomeric carbon shifts) with polarimetry. Compare data to structurally analogous compounds (e.g., Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside ). Mass spectrometry (HRMS) validates molecular weight.
Q. What are common synthetic intermediates for generating thioglycoside derivatives?
- Methodology : Use trichloroacetimidate donors (e.g., O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl] trichloroacetimidate ) or isothiocyanate-functionalized analogs (e.g., 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate ) to introduce sulfur-based linkages. Optimize thiophilic catalysts (e.g., BF-EtO) for coupling efficiency .
Advanced Research Questions
Q. How can researchers optimize glycosylation yields while minimizing side reactions (e.g., anomerization or hydrolysis)?
- Methodology : Screen solvent systems (e.g., dichloromethane vs. acetonitrile) and temperature gradients. Computational modeling (e.g., quantum chemical calculations ) predicts transition states for glycosidic bond formation. Validate with kinetic studies using -NMR probes for real-time monitoring.
Q. What experimental strategies address contradictions in reported toxicity profiles of thioglucopyranose derivatives?
- Methodology : Perform comparative in vitro assays (e.g., MTT assays on cancer vs. normal cell lines) with structurally related compounds (e.g., 2-Azido-2-deoxy-D-glucose ). Use LC-MS to quantify metabolic byproducts and identify toxic intermediates .
Q. How can targeted delivery systems improve the bioavailability of this compound in biological studies?
- Methodology : Conjugate with ligand-functionalized carriers (e.g., folate or antibody-linked nanoparticles) via thiourea linkages . Assess cellular uptake via fluorescence labeling (e.g., FITC-tagged analogs ) and validate efficacy in 3D tumor spheroid models .
Q. What enzymatic tools are available to study the compound’s interactions with glycosyltransferases or glycosidases?
- Methodology : Use recombinant enzymes (e.g., β-1,4-galactosyltransferases ) in in vitro assays with UDP-sugar donors. Monitor enzymatic transformations via TLC or MALDI-TOF. Compare activity to natural substrates (e.g., hyaluronic acid fragments ).
Q. How do solvent polarity and temperature affect the stability of the acetyl and thioglycoside groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
